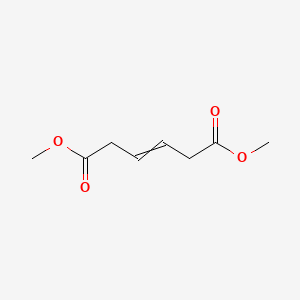
1,6-dimethyl (3E)-hex-3-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethyl (3E)-hex-3-enedioate is an organic compound with the molecular formula C8H12O4 It is a diester derived from hex-3-enedioic acid, where the carboxyl groups are esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Dimethyl (3E)-hex-3-enedioate can be synthesized through the esterification of hex-3-enedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation. The general reaction is as follows:
Hex-3-enedioic acid+2MethanolH2SO41,6-Dimethyl (3E)-hex-3-enedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and sustainability of the process. Additionally, the removal of water by azeotropic distillation can help shift the equilibrium towards the ester product.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dimethyl (3E)-hex-3-enedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed back to hex-3-enedioic acid and methanol in the presence of aqueous acid or base.
Reduction: The compound can be reduced to the corresponding diol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Hex-3-enedioic acid and methanol.
Reduction: 1,6-Hexanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
1,6-Dimethyl (3E)-hex-3-enedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and resins with specific properties.
Biological Studies: It may be used as a model compound to study ester hydrolysis and related enzymatic processes.
Industrial Applications: The compound can be utilized in the production of plasticizers, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,6-dimethyl (3E)-hex-3-enedioate in chemical reactions typically involves the nucleophilic attack on the ester carbonyl carbon, leading to the formation of tetrahedral intermediates. In hydrolysis, for example, water or hydroxide ions act as nucleophiles, attacking the carbonyl carbon and resulting in the cleavage of the ester bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl adipate: A similar diester with a saturated carbon chain.
Dimethyl maleate: An ester with a similar structure but with a cis double bond.
Dimethyl fumarate: An ester with a similar structure but with a trans double bond.
Uniqueness
1,6-Dimethyl (3E)-hex-3-enedioate is unique due to its specific (3E) configuration, which can influence its reactivity and physical properties. The presence of the double bond in the (3E) configuration can also affect the compound’s interactions with other molecules and its behavior in various chemical reactions.
Propriétés
Numéro CAS |
41820-27-3 |
|---|---|
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
dimethyl hex-3-enedioate |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-4H,5-6H2,1-2H3 |
Clé InChI |
CPSQPCGPYWRIPB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC=CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


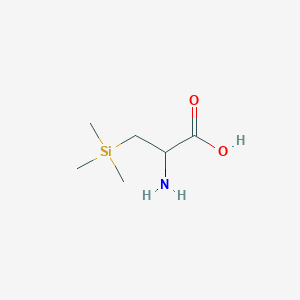
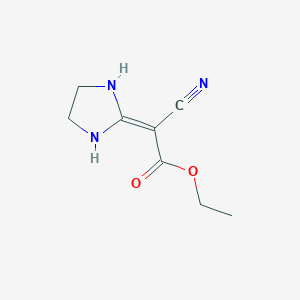
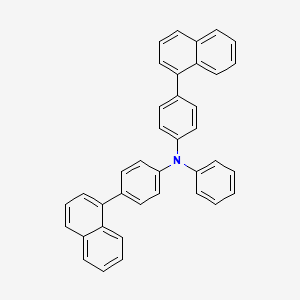
![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15156415.png)
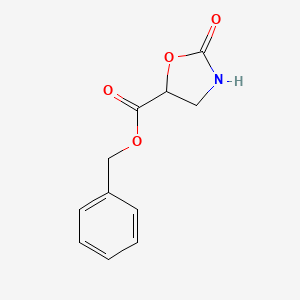
![N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B15156445.png)
![2-(3-Phenylprop-2-enoxy)-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B15156452.png)
![2-Cyano-3-{5-[4-(diphenylamino)phenyl]thieno[3,2-b]thiophen-2-yl}prop-2-enoic acid](/img/structure/B15156459.png)
![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B15156471.png)
![N-methyl-1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B15156483.png)
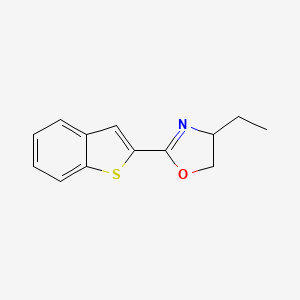
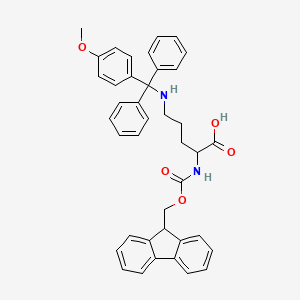
![copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethylporphyrin-21-id-2-yl]propanoate](/img/structure/B15156506.png)
![2-[(4-fluorophenyl)methylidene]-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B15156513.png)
